2-Ethylheptanoic acid

Description

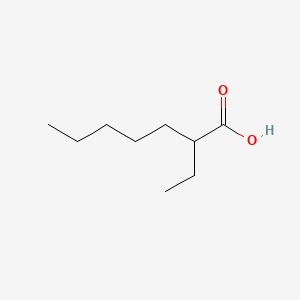

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-7-8(4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWSVUBJGFTOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880929 | |

| Record name | heptanoic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3274-29-1 | |

| Record name | 2-Ethylheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3274-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | heptanoic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Chemical Synthesis of 2 Ethylheptanoic Acid

Industrial Production Methodologies

The most established industrial routes to produce 2-Ethylheptanoic acid begin with butanal, a product of propylene (B89431) hydroformylation. nih.gov These methods are centered around the formation of a key intermediate, 2-ethylhexanal (B89479), which is subsequently converted to the final acid product. nih.govintratec.us

This pathway is a cornerstone of industrial production, involving the self-condensation of butanal to form an eight-carbon aldehyde, which is then oxidized. intratec.usintratec.us

The synthesis of the critical intermediate, 2-ethylhexanal (2-EHAL), begins with the aldol (B89426) condensation of n-butanal. libretexts.org In this process, two molecules of butanal react in the presence of a base catalyst, typically potassium hydroxide (B78521) (KOH), to form 2-ethyl-3-hydroxyhexanal. libretexts.orggoogle.com This intermediate readily undergoes dehydration to yield the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal. nih.govlibretexts.org

| Reaction Stage | Reactant(s) | Intermediate/Product | Typical Catalyst |

| Aldol Condensation | n-Butanal | 2-Ethyl-2-hexenal | Base catalysts (e.g., KOH) |

| Selective Hydrogenation | 2-Ethyl-2-hexenal, H₂ | 2-Ethylhexanal (2-EHAL) | Palladium (Pd) catalysts |

The final step in this industrial sequence is the oxidation of 2-ethylhexanal to this compound. This exothermic process is typically carried out in the liquid phase using air or pure oxygen as the oxidizing agent. nih.gov The reaction proceeds via a radical chain mechanism. nih.gov

Various catalysts can be employed to enhance the efficiency and selectivity of this oxidation, including salts of transition metals like manganese, cobalt, nickel, and copper. nih.govguidechem.com For instance, using a manganese acetate (B1210297) (Mn(Ac)₂) catalyst at 24°C with oxygen can achieve a 2-ethylhexanal conversion rate of 99.7% with a selectivity for the desired acid at 95.6%. guidechem.com Another approach utilizes phosphomolybdovanadium heteropolyacid as a highly active and reusable catalyst, which can achieve a selectivity of up to 99%. google.com Under specific conditions with this catalyst (60°C, 10 mL/s oxygen flow), a 99.83% conversion of 2-ethylhexanal and 98.34% selectivity for the acid can be reached. google.com Non-catalytic oxidation is also possible but generally results in lower yields. nih.gov

An alternative industrial route involves the use of 2-ethylhexanol as the starting material. guidechem.com This alcohol is itself derived from the hydrogenation of 2-ethylhexanal. In this pathway, this compound is synthesized through the catalytic dehydrogenation of 2-ethylhexanol. oriprobe.com

The process typically involves reacting 2-ethylhexanol with a strong base, such as sodium hydroxide (NaOH), in the presence of a copper-based catalyst. oriprobe.com For example, using copper(II) oxide as the catalyst at 220°C for 2.5 hours, the acid can be obtained in a yield of 80.9%. oriprobe.com While this method is viable, it is often considered less efficient, with lower yields and more by-products compared to the direct oxidation of 2-ethylhexanal, leading to its reduced use in modern facilities. guidechem.com

| Parameter | Value | Reference |

| Reactants | 2-Ethylhexanol, Sodium Hydroxide | oriprobe.com |

| Catalyst | Copper(II) Oxide | oriprobe.com |

| Temperature | 220°C | oriprobe.com |

| Reaction Time | 2.5 hours | oriprobe.com |

| Product Yield | 80.9% | oriprobe.com |

Synthesis from Butanal via Aldol Condensation and Oxidation

Catalytic Synthesis Approaches

Research into more efficient and environmentally friendly synthesis methods has led to the development of advanced catalytic systems. These approaches aim to use milder reaction conditions and greener oxidants.

A notable advancement in the synthesis of this compound is the use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the aerobic oxidation of 2-ethylhexanal. scispace.comnih.govmdpi.com This method aligns with the principles of green chemistry by utilizing molecular oxygen or air as the oxidant under mild conditions. nih.govresearchgate.net

The catalytic cycle involves the formation of the phthalimide (B116566) N-oxyl (PINO) radical, which is the key active species. polimi.it This radical initiates a free-radical process, leading to the highly selective conversion of the aldehyde to the corresponding carboxylic acid. nih.govmdpi.com The reaction is often performed in a solvent, such as isobutanol, which helps to dissolve the NHPI and manage the reaction heat. nih.govresearchgate.net This system has demonstrated exceptional performance, achieving a selectivity for this compound greater than 99%. nih.govscispace.comnih.govresearchgate.net The high selectivity, use of a cost-effective oxidant, and mild operating conditions make NHPI-catalyzed oxidation a promising technology for industrial implementation. nih.govmdpi.com

N-Hydroxyphthalimide (NHPI) Catalyzed Oxidation

Influence of Catalyst Amount, Solvent Type, and Quantity

The efficiency of this compound synthesis is significantly influenced by the catalyst amount, as well as the type and quantity of the solvent used. In the N-hydroxyphthalimide (NHPI) catalyzed oxidation of 2-ethylhexanal, increasing the catalyst amount from 1 mol% to 10 mol% in acetonitrile (B52724) (MeCN) at 30°C for three hours led to an increase in 2-ethylhexanal conversion from 98.7% to 99.8%. However, the selectivity for this compound decreased from 51% to 41% due to the formation of byproducts. Considering the potential for sediment formation in larger scale operations, a 5 mol% catalyst amount was deemed optimal. nih.gov

The choice of solvent plays a crucial role in the reaction's success. nih.gov In the NHPI-catalyzed oxidation, various solvents were tested, with isobutanol demonstrating the highest selectivity for this compound at over 99%, with a 2-ethylhexanal conversion of 99.8%. nih.govresearchgate.net Acetonitrile also yielded high conversion but with lower selectivity. nih.gov The use of isobutanol is particularly advantageous as it allows potential producers of 2-ethylhexanal from butanal to utilize a less valuable alcohol. nih.govresearchgate.net The quantity of the solvent also impacts the reaction; for instance, in the oxidation of 2-ethylhexanol using a 4%ZnO/Al2O3 catalyst, specific quantities of reactants and catalysts were found to be optimal for achieving the best conversion and selectivity. globethesis.com

Table 1: Influence of Solvent Type on NHPI-Catalyzed Oxidation of 2-Ethylhexanal

| Solvent | 2-Ethylhexanal Conversion (%) | This compound Selectivity (%) |

|---|---|---|

| Isobutanol | 99.8 | >99 |

| Acetonitrile | 99.5 | 47 |

| Toluene | 98.5 | 55 |

| Heptane | 97.2 | 63 |

This table is based on data from a study on the efficient synthesis of 2-ethylhexanoic acid via N-hydroxyphthalimide catalyzed oxidation of 2-ethylhexanal. nih.gov

Reaction Temperature and Time Optimization

Optimizing reaction temperature and time is critical for maximizing the yield and selectivity of this compound while minimizing energy consumption and byproduct formation. nih.govglobethesis.com In the oxidation of 2-ethylhexanal, an increase in temperature generally leads to a higher conversion rate. nih.gov For instance, in one study, as the temperature rose from 30°C to 83°C, the conversion of 2-ethylhexanal increased, with the content of the aldehyde in the post-reaction mixture decreasing from 76% to 26%. nih.gov However, the selectivity towards this compound also changed, with its content in the products being 18% at 30°C and 50% at 83°C. nih.gov

The reaction time is another key parameter. In the NHPI-catalyzed oxidation of 2-ethylhexanal in isobutanol at 60°C, a high conversion of 99.8% and selectivity of over 99% for this compound were achieved within 5 hours. nih.gov Further extending the reaction time did not significantly improve the results. The optimization of these parameters is a balancing act to achieve the desired product yield and purity efficiently. nih.gov

Table 2: Effect of Temperature and Time on 2-Ethylhexanal Oxidation

| Temperature (°C) | Reaction Time (hours) | 2-Ethylhexanal Conversion (%) | This compound Selectivity (%) |

|---|---|---|---|

| 30 | 3 | 99.5 | 47 |

| 40 | 3 | 99.7 | 68 |

| 50 | 3 | 99.8 | 85 |

| 60 | 5 | 99.8 | >99 |

This table is based on data from a study on the efficient synthesis of 2-ethylhexanoic acid via N-hydroxyphthalimide catalyzed oxidation of 2-ethylhexanal in different solvents and conditions. nih.gov

Metal Complex Catalysis (e.g., Fe(II), Ni(II), Co(II), Mn(II) 2-ethylhexanoate (B8288628), Mn(II) acetate)

Various metal complexes have been effectively employed as catalysts in the synthesis of this compound, primarily through the oxidation of 2-ethylhexanal. nih.govmdpi.com Complexes of iron(II), nickel(II), and cobalt(II) have demonstrated catalytic activity, achieving a 70% yield of this compound when using oxygen as the oxidizing agent in a dichloroethane solvent at room temperature. nih.govrsc.org

Manganese complexes, in particular, have shown significant promise. The use of Mn(II) 2-ethylhexanoate as a catalyst for the oxidation of 2-ethylhexanal with oxygen at 40°C resulted in an 80% yield of this compound. nih.govmdpi.com Similarly, utilizing Mn(II) acetate as the catalyst in an octanoic acid solvent for the same reaction led to an 83% yield of the desired acid. nih.govmdpi.com In another instance, the oxidation of 2-ethylhexanal with oxygen in the presence of Mn(II) 2-ethylhexanoate and sodium 2-ethylhexanoate at room temperature and a pressure of 0.5 or 0.75 MPa achieved a high yield of 97–98%. nih.gov These metal ethylhexanoate complexes are valued for their solubility in nonpolar organic solvents and their function as catalysts in oxidation reactions. wikipedia.org

Phosphomolybdovanadium Heteropolyacid Catalysis

Phosphomolybdovanadium heteropolyacids have emerged as highly effective catalysts for the synthesis of this compound through the air oxidation of 2-ethylhexanal. google.com These catalysts are noted for their high activity, the small quantities required, and their reusability. google.com A key advantage of this catalytic system is the significant increase in conversion rates and yields, reportedly 10-15% higher than traditional oxidants like potassium permanganate (B83412) or nitric acid, without causing corrosion to the reaction equipment. google.com

In a specific application, using H₄PMo₁₁VO₄₀·32H₂O as the catalyst in a dilute hydrochloric acid solution at 60°C with an oxygen flow rate of 10 mL/s for 5 hours, the conversion of 2-ethylhexanal reached 99.83%. google.com Under these conditions, the selectivity for this compound was 98.34%, resulting in a yield of 98.79%. google.com The reaction conditions, including temperature, time, and oxygen flow rate, can be fine-tuned to optimize the yield and selectivity. For example, at the same temperature and catalyst concentration but with a reaction time of 7 hours and an oxygen flow rate of 5 mL/s, the conversion of 2-ethylhexanal was 95.57% with a selectivity of 95.44%. google.com

Alternative Catalytic Systems and Green Chemistry Principles

In the pursuit of more sustainable chemical processes, research has focused on developing alternative catalytic systems for this compound synthesis that align with the principles of green chemistry. globethesis.comresearchgate.net This involves the use of environmentally benign oxidants, such as oxygen or air, and catalysts that are efficient, selective, and reusable. nih.govmdpi.com

One notable example is the use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the aerobic oxidation of 2-ethylhexanal. nih.govresearchgate.netnih.gov This method offers high selectivity (>99%) for this compound under mild conditions and utilizes a cost-effective and environmentally friendly oxidizing agent. nih.govresearchgate.net The use of isobutanol as a solvent in this system is also a step towards greener synthesis, as it is a less valuable alcohol. nih.govresearchgate.net

Another approach involves the use of solid-supported catalysts, which can be easily separated from the reaction mixture and potentially reused, minimizing waste. For instance, a series of transition-metal oxide catalysts on an alumina (B75360) (Al₂O₃) support have been investigated for the one-step oxidation of 2-ethylhexanol to this compound using oxygen. globethesis.com Among these, a 4%ZnO/Al₂O₃ catalyst calcined at 800°C showed the best performance, achieving a conversion of 42.4% and a selectivity of 18.1%. globethesis.com The development of such heterogeneous catalysts is a key focus in green chemistry as it simplifies product purification and reduces the environmental footprint of the process. mdpi.com

Novel Synthetic Methodologies and Process Intensification

Continuous Catalytic Processes

The development of continuous catalytic processes for the synthesis of this compound represents a significant step towards process intensification and improved efficiency. Continuous flow reactors, such as bubble tower or falling film reactors, offer several advantages over traditional batch processes, including better temperature control, enhanced safety, and the potential for higher throughput. patsnap.comgoogle.com

In one example of a continuous process, a solution of 2-ethylhexanal in 2-ethylhexanoic acid containing a manganese acetate (Mn(Ac)₂) catalyst is fed into a falling film reactor. guidechem.com Oxygen is introduced concurrently, and the reaction proceeds as the mixture flows down the reactor walls. guidechem.com This setup allows for efficient heat removal from the exothermic oxidation reaction. nih.gov Using this method, a 99.7% conversion of 2-ethylhexanal with a 95.6% selectivity for this compound has been reported. guidechem.com

Another approach utilizes a bubble tower reactor where the raw materials are added from the top and an oxygen-containing gas is introduced from the bottom, creating a counter-current flow. patsnap.com This design promotes efficient mixing and mass transfer between the gas and liquid phases. The use of catalysts such as Mn(Ac)₂, potassium acetate (KAc), or copper(II) acetate (Cu(Ac)₂) in such a system can lead to high selectivity and yield of this compound. patsnap.comgoogle.com These continuous processes are indicative of the ongoing efforts to make the production of this compound more efficient and scalable. semanticscholar.org

Exploration of Sustainable Synthesis Routes

In line with the growing emphasis on green chemistry and environmental stewardship, research efforts have been directed towards developing more sustainable and eco-friendly synthetic pathways for this compound. These routes aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional industrial methods. Key areas of exploration include the use of efficient organocatalysts with environmentally benign oxidants and the application of biocatalysis for stereoselective synthesis.

Green Oxidation Processes

A significant advancement in the sustainable synthesis of 2-ethylhexanoic acid, a structurally similar and commercially important compound, provides a model for greener routes applicable to this compound. One such method involves the oxidation of 2-ethylhexanal using oxygen or air, which are cost-effective and environmentally friendly oxidizing agents. mdpi.comnih.gov This process is facilitated by the organocatalyst N-hydroxyphthalimide (NHPI) under mild reaction conditions. mdpi.comresearchgate.net The reaction demonstrates high selectivity, achieving over 99% for the desired carboxylic acid. mdpi.comnih.gov

The use of isobutanol as a solvent is a crucial aspect of this green methodology. mdpi.comnih.gov Isobutanol effectively dissolves the NHPI catalyst, is not esterified under the reaction conditions, and aids in heat exchange. mdpi.com This method aligns with global trends in developing green oxidation processes and shows high potential for industrial implementation due to its high selectivity and the use of a cost-effective oxidant. mdpi.comresearchgate.net Research has systematically studied the influence of various parameters to optimize the reaction, as detailed in the table below.

Table 1: Influence of Reaction Parameters on NHPI-Catalyzed Oxidation of 2-Ethylhexanal This interactive table summarizes the studied effects of different variables on the synthesis of 2-ethylhexanoic acid, a proxy for understanding potential sustainable routes for this compound.

| Parameter Studied | Variable | Observation | Source |

|---|---|---|---|

| Catalyst Amount | Varied Concentration | Influences the rate of conversion to the acid. | mdpi.com |

| Solvent Type | Different Polar Solvents | Isobutanol found to be highly effective. | mdpi.com |

| Temperature | Mild Conditions | Optimized for high selectivity and conversion. | mdpi.com |

| Reaction Time | Varied Duration | Affects the overall yield and product composition. | mdpi.com |

| Oxidizing Agent | Oxygen vs. Air | Both are effective and environmentally benign. | mdpi.comnih.gov |

Biocatalytic Synthesis

Biocatalysis represents another frontier in the sustainable synthesis of chiral molecules like this compound. Enzymes offer high selectivity under mild conditions, often in aqueous environments. Research into the synthesis of 2-ethylhexanoic acid using cytochrome P450cam demonstrates the potential of this approach. acs.org This enzyme catalyzes the formation of 2-ethylhexanoic acid from 2-ethylhexanol. acs.org

A key finding of this biocatalytic route is its inherent stereoselectivity. The P450cam enzyme shows a preference for producing one enantiomer over the other. acs.org Kinetic studies revealed that (R)-2-ethylhexanoic acid is produced 3.5 times faster than the (S)-enantiomer. acs.org In regioselectivity assays with a racemic mixture of the starting alcohol, the (R)-enantiomer constituted 50% of the total products, whereas the (S)-enantiomer only accounted for 13%. acs.org This stereoselectivity provides a basis for designing enzymes to produce optically pure enantiomers, which is of significant interest in various applications.

Table 2: Stereoselectivity in the Biocatalytic Synthesis of 2-Ethylhexanoic Acid using P450cam This interactive table presents the research findings on the stereoselective production of 2-ethylhexanoic acid enantiomers.

| Parameter | (R)-2-Ethylhexanoic Acid | (S)-2-Ethylhexanoic Acid | Source |

|---|---|---|---|

| Relative Production Rate | 3.5x faster | 1x | acs.org |

| Percentage of Total Products | 50% | 13% | acs.org |

The exploration of renewable feedstocks is also a critical component of sustainable synthesis. researchgate.net Traditional production methods for the precursors of this compound often rely on petrochemical sources like propylene. wikipedia.org Future research in sustainable chemistry aims to replace these with biomass-derived building blocks, further reducing the carbon footprint of the entire synthetic pathway.

Chemical Reactivity and Derivatization of 2 Ethylheptanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is the primary site of chemical reactivity in 2-ethylheptanoic acid, undergoing reactions typical of this functional group, such as esterification, salt formation, and conversion to acid chlorides.

Esterification Reactions

This compound readily undergoes esterification with various alcohols in the presence of an acid catalyst, a reaction commonly known as Fischer esterification. libretexts.orgresearchgate.net This reversible reaction involves the reaction of the carboxylic acid with an alcohol to form an ester and water. libretexts.org The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. researchgate.net

The general reaction for the esterification of this compound can be represented as follows:

CH₃(CH₂)₄CH(C₂H₅)COOH + R-OH ⇌ CH₃(CH₂)₄CH(C₂H₅)COOR + H₂O

The equilibrium can be shifted towards the formation of the ester by using an excess of the alcohol or by removing water as it is formed. libretexts.org 2-Ethylheptanoate esters are valued for their properties as plasticizers and lubricants.

Salt Formation with Metal Cations

As a carboxylic acid, this compound reacts with metal hydroxides, oxides, or carbonates to form metal salts, also known as metal 2-ethylheptanoates. wikipedia.org These compounds are more accurately described as coordination complexes rather than simple ionic salts and are highly soluble in nonpolar organic solvents. wikipedia.org This solubility is a key property that underpins their widespread industrial applications. wikipedia.org

The formation of a metal salt can be generalized by the following reaction with a metal hydroxide (B78521):

n CH₃(CH₂)₄CH(C₂H₅)COOH + M(OH)ₙ → [CH₃(CH₂)₄CH(C₂H₅)COO]ₙM + n H₂O

Where 'M' represents a metal cation and 'n' is its valence state.

Metal salts of this compound have significant commercial importance, primarily as paint driers and stabilizers for polyvinyl chloride (PVC).

Paint Driers: Metal 2-ethylheptanoates, particularly those of cobalt, manganese, and zinc, are essential components in alkyd-based paints and varnishes. nih.gov They act as catalysts for the oxidative cross-linking of drying oils, accelerating the drying and hardening of the paint film. nih.gov

Cobalt (II) 2-ethylheptanoate is a highly active surface drier, promoting rapid drying at the air-paint interface. nih.gov

Manganese (II) 2-ethylheptanoate functions as a through-drier, ensuring uniform drying of the entire paint film. nih.gov

Zinc (II) 2-ethylheptanoate acts as an auxiliary drier, preventing wrinkling of the paint surface and improving gloss. nih.gov

The effectiveness of these metal salts is attributed to their ability to promote the formation of free radicals, which initiates the polymerization of the unsaturated fatty acids in the drying oils.

PVC Stabilizers: The thermal degradation of PVC during processing releases hydrogen chloride (HCl), which can further catalyze the degradation process. youtube.com Metal carboxylates, including zinc 2-ethylheptanoate, are used as heat stabilizers to mitigate this degradation. libretexts.org Zinc stabilizers work by reacting with the labile chlorine atoms in the PVC structure, preventing the elimination of HCl. chemicalbook.comchemicalbook.com They are often used in combination with other metal soaps, such as calcium stearate, to provide a synergistic stabilizing effect. chemicalbook.comchemicalbook.com

Table 1: Applications of Common Metal Salts of this compound

| Metal Salt | Primary Application | Function |

|---|---|---|

| Cobalt(II) 2-ethylheptanoate | Paint Drier | Surface drying catalyst |

| Manganese(II) 2-ethylheptanoate | Paint Drier | Through-drying catalyst |

| Zinc(II) 2-ethylheptanoate | Paint Drier / PVC Stabilizer | Auxiliary drier, prevents wrinkling / Heat stabilizer |

Formation of Acid Chlorides

This compound can be converted to its corresponding acid chloride, 2-ethylheptanoyl chloride, through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation, as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed from the reaction mixture.

The reaction proceeds as follows:

CH₃(CH₂)₄CH(C₂H₅)COOH + SOCl₂ → CH₃(CH₂)₄CH(C₂H₅)COCl + SO₂ + HCl

2-Ethylheptanoyl chloride is a reactive intermediate that can be used to synthesize other derivatives, such as esters and amides, under milder conditions than those required for the direct reaction with the carboxylic acid.

Reactions Involving the Branched Alkyl Chain

The branched alkyl chain of this compound is largely unreactive under most conditions, typical of saturated hydrocarbons. The C-H bonds of the alkyl chain are strong and nonpolar, making them resistant to attack by most reagents. Reactions such as halogenation can occur under free-radical conditions, for example, in the presence of UV light, but these reactions are generally non-selective and can lead to a mixture of products. libretexts.org The reactivity of the molecule is overwhelmingly dominated by the carboxylic acid functional group.

Synthesis and Characterization of this compound Derivatives

The primary derivatives of this compound are its esters, metal salts, and acid chloride, the synthesis of which has been described in the preceding sections. The characterization of these derivatives is crucial to confirm their structure and purity. A variety of spectroscopic techniques are employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, the carbonyl (C=O) stretching vibration is a key diagnostic peak. For the carboxylic acid, this peak typically appears around 1700-1725 cm⁻¹. In its esters, this peak shifts to a slightly higher frequency (1735-1750 cm⁻¹). The formation of a metal salt is indicated by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate salt absorptions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, the acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm). nih.gov Upon esterification, this peak disappears, and new signals corresponding to the protons of the alcohol moiety appear. consensus.app ¹³C NMR is also useful for observing the change in the chemical environment of the carbonyl carbon upon derivatization.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. researchgate.net Derivatives will exhibit different molecular ion peaks and fragmentation patterns, which can be used to confirm their identity.

Table 2: Spectroscopic Data for this compound and its Derivatives

| Compound | Key IR Peak (C=O stretch, cm⁻¹) | Key ¹H NMR Signal (ppm) |

|---|---|---|

| This compound | ~1710 | Broad singlet ~10-13 (COOH) |

| Ethyl 2-ethylheptanoate | ~1735 | Quartet ~4.1 (OCH₂) |

| Sodium 2-ethylheptanoate | (carboxylate stretches) | Absence of COOH proton signal |

| 2-Ethylheptanoyl chloride | ~1800 | - |

Esters of this compound (e.g., PVB film plasticizers, synthetic lubricants)

Esterification is one of the most significant reactions of this compound, producing a versatile class of compounds used extensively as plasticizers and high-performance lubricants. The reaction typically involves heating the acid with an alcohol in the presence of an acid catalyst, leading to the formation of an ester and water.

The structure of the alcohol used for esterification is a critical determinant of the final product's properties. The branched alkyl chain of this compound disrupts the crystalline packing of polymer chains and lowers the freezing point of the resulting esters, making them highly effective in these applications.

PVB Film Plasticizers: Esters derived from this compound, and more commonly its close analog 2-ethylhexanoic acid, are utilized as primary plasticizers for polyvinyl butyral (PVB) resins. These PVB films are critical components in the manufacturing of laminated safety glass for automotive and architectural applications. The plasticizer integrates between the PVB polymer chains, increasing their free volume and flexibility. This enhancement in elasticity is crucial for the impact resistance and safety performance of the glass laminate. Glycol esters, such as those formed with triethylene glycol (e.g., triethylene glycol bis(2-ethylhexanoate), 3G8), are particularly effective due to their low volatility, compatibility with the PVB resin, and ability to maintain film flexibility over a wide temperature range.

Synthetic Lubricants: Esters of this compound are also key components in the formulation of synthetic lubricants, which are engineered for high-performance applications where mineral oils are inadequate. Polyol esters, synthesized by reacting this compound with polyols like neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), and pentaerythritol (B129877) (PE), are a prominent class of synthetic base oils.

The defining characteristics of these esters include:

Excellent Thermal and Oxidative Stability: The absence of benzylic hydrogens and the stability of the ester linkage contribute to high resistance to breakdown at extreme temperatures.

Low Volatility: Their high molecular weight results in low vapor pressure, which is essential for high-temperature applications.

High Viscosity Index (VI): These esters exhibit a smaller change in viscosity with temperature fluctuations compared to conventional mineral oils, ensuring reliable performance across a broad operating range.

Low Pour Point: The branched structure of the acid component hinders crystallization at low temperatures, ensuring fluidity and effective lubrication in cold environments.

| Ester Type | Reactant Alcohol | Key Properties | Primary Application |

|---|---|---|---|

| Glycol Ester | Triethylene Glycol | Low volatility, high compatibility, good flexibility | PVB Film Plasticizer |

| Polyol Ester | Neopentyl Glycol (NPG) | High thermal stability, low pour point | Synthetic Lubricant Base Stock |

| Polyol Ester | Trimethylolpropane (TMP) | High viscosity index, excellent oxidative stability | Aviation Turbine Oils, Compressor Lubricants |

| Polyol Ester | Pentaerythritol (PE) | Very high thermal stability, low volatility | High-Temperature Engine Oils, Hydraulic Fluids |

Amidification and Other Functional Group Transformations

Amidification: this compound can be converted to amides through reaction with ammonia (B1221849) or primary and secondary amines. The direct reaction requires high temperatures to drive off the water formed during the condensation, forming the amide bond. Industrially, this process can be facilitated by catalysts. A common laboratory method involves first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine at lower temperatures to produce the corresponding N-substituted 2-ethylheptanamide. Another approach uses activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the direct coupling of the acid and amine. The resulting amides can serve as intermediates in organic synthesis or as specialty surfactants and corrosion inhibitors.

Other Functional Group Transformations: The carboxylic acid moiety of this compound allows for several other fundamental transformations:

Formation of Metal Salts: As a carboxylic acid, this compound readily reacts with metal bases (hydroxides, oxides, carbonates) in a neutralization reaction to form metal 2-ethylheptanoates. These are not simple ionic salts but are better described as coordination complexes, which are highly soluble in nonpolar organic solvents. wikipedia.org This property is crucial for their application as catalysts and driers.

Reduction to Alcohol: The carboxyl group can be reduced to a primary alcohol, yielding 2-ethylheptanol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), and provides a synthetic route to the corresponding alcohol from the acid.

Conversion to Acyl Halide: this compound can be converted to its corresponding acyl halide, most commonly 2-ethylheptanoyl chloride, by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate used in the synthesis of esters and amides under milder conditions than the parent acid.

| Transformation | Reagent(s) | Product | Significance |

|---|---|---|---|

| Amidification | Amine (R-NH₂), Heat or Activating Agent (e.g., DCC) | 2-Ethylheptanamide | Synthesis of surfactants, intermediates |

| Salt Formation | Metal Base (e.g., Co(OH)₂) | Metal 2-Ethylheptanoate | Catalysts, paint driers, PVC stabilizers |

| Reduction | LiAlH₄, followed by H₃O⁺ | 2-Ethylheptanol | Conversion to the corresponding primary alcohol |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | 2-Ethylheptanoyl Chloride | Reactive intermediate for ester and amide synthesis |

Novel Derivative Synthesis for Specific Applications

Beyond its use in bulk applications, this compound serves as a building block for the synthesis of novel derivatives with specialized functions. The lipophilic nature of the 2-ethylheptyl group is often exploited to enhance the solubility of molecules in nonpolar media or to facilitate their transport across biological membranes.

Metal Carboxylates as Catalysts and Driers: A significant application of this compound derivatives is in the form of metal salts (coordination complexes). These compounds are crucial in various industrial processes:

Paint Driers: Metal 2-ethylheptanoates (and more commonly, 2-ethylhexanoates) of cobalt, manganese, and zinc are used as "driers" in alkyd paints and coatings. wikipedia.org They act as catalysts for the oxidative polymerization of drying oils, accelerating the curing process of the paint film.

Polymerization Catalysts: Tin(II) 2-ethylhexanoate (B8288628) is a widely used catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. wikipedia.org

Synthesis of Biologically Active Molecules: The core structure of this compound can be incorporated into more complex molecules to develop new therapeutic or antimicrobial agents. The synthesis of novel ester or amide derivatives, where the acid is coupled to a biologically active moiety (such as a quinoline), is an area of research for creating compounds with potential antimicrobial or anticancer properties. mdpi.comfrontiersin.org The lipophilic carbon chain can improve the compound's pharmacokinetic properties. For example, research into novel quinoline-derived propanoic acid esters has shown potent activity against specific bacteria like Helicobacter pylori. mdpi.com While not directly using this compound, this demonstrates a synthetic strategy where similar branched-chain carboxylic acids are used to create new chemical entities with targeted biological functions.

Analytical Methodologies for 2 Ethylheptanoic Acid Determination

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. Both gas chromatography and high-performance liquid chromatography are widely employed for the analysis of 2-ethylheptanoic acid.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The United States Pharmacopeia (USP) monograph for potassium clavulanate outlines a GC method with flame ionization detection (FID) to determine this compound impurities. thermofisher.comchromatographyonline.com This method involves extracting the analyte from a strong acid solution into an organic solvent before injection into the GC system. thermofisher.com

GC coupled with mass spectrometry (GC-MS) is a highly specific and sensitive method for the definitive identification and quantification of this compound. rsc.org This technique combines the separation power of GC with the mass analysis capabilities of MS, providing structural information that confirms the identity of the analyte. nih.gov GC-MS has been successfully used to determine this compound in various matrices, including human urine and food products. researchgate.netsigmaaldrich.com In selected ion monitoring (SIM) mode, GC-MS offers enhanced sensitivity for trace-level detection. researchgate.netsigmaaldrich.com

One study developed a GC-MS method for the simultaneous analysis of 2-ethylhexanoic acid and its metabolites in urine. researchgate.net After derivatization, the compounds were analyzed by GC-MS in SIM mode, allowing for accurate quantification. researchgate.net Another application involved the identification of 2-ethylhexanoic acid in baby foods and fruit juices, where amounts ranging from 0.01 to 3.2 mg/kg were detected. researchgate.net

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Derivative Type | 1 TMS |

| Retention Index | 1155.41 |

Due to the polar nature and relatively low volatility of carboxylic acids, derivatization is often necessary prior to GC analysis to improve chromatographic performance and detection sensitivity. colostate.edu This process involves converting the carboxylic acid group into a less polar and more volatile ester.

A common derivatization agent for this compound is pentafluorobenzyl bromide (PFBBr). rsc.orgnih.gov The reaction forms a pentafluorobenzyl ester, which is highly responsive to electron capture detection (ECD), a sensitive detection method used in GC. rsc.orgnih.gov This derivatization strategy has been applied to determine this compound in urine samples, with a reported detection limit of 0.01 mmol per mol of creatinine. rsc.orgnih.gov The recovery of the analyte using this method ranged from 81-90%. rsc.orgnih.gov

Other derivatization approaches include the formation of tert-butyldimethylsilyl derivatives after oximation, which has been used for the GC-MS analysis of 2-ethylhexanoic acid and its metabolites in urine. researchgate.net

Table 2: Performance of GC-ECD Method with Pentafluorobenzyl Ester Derivatization

| Parameter | Value |

|---|---|

| Analytical Range | 0.03-2.70 mmol/mol creatinine |

| Limit of Detection | 0.01 mmol/mol creatinine |

| Recovery | 81-90% |

| Coefficient of Variation | 9.8% |

High-performance liquid chromatography is another versatile technique suitable for the analysis of this compound. sigmaaldrich.com It is particularly useful for non-volatile or thermally labile compounds.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds like this compound. sielc.comamazonaws.com In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. libretexts.org

A simple RP-HPLC method for 2-ethylhexanoic acid involves a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com An alternative approach for determining this compound in clavulanate utilizes a Reagent-Free™ Ion Chromatography (RFIC™) system with an IonPac® AS11 column and suppressed conductivity detection. thermofisher.com This method demonstrated a limit of detection of 0.036 µg/mL and a limit of quantification of 0.12 µg/mL. thermofisher.com

Table 3: Spike Recovery of this compound in Potassium Clavulanate Matrix using HPLC

| Spiked Concentration (µg/mL) | Spiked Concentration (%) | Average Recovery (%) |

|---|---|---|

| 2.0 | 0.40 | 94.1 ± 1.7 |

| 4.0 | 0.80 | 99.0 ± 2.2 |

| 6.0 | 1.2 | 100.0 ± 1.0 |

This compound is a chiral molecule, existing as two enantiomers (R and S forms). The separation of these enantiomers is often necessary in pharmaceutical and biological studies. Preparative HPLC with a chiral stationary phase (CSP) is a powerful technique for isolating individual enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. researchgate.netchromatographyonline.com The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal separation. researchgate.net

For acidic compounds like this compound, anion-exchanger chiral stationary phases have shown excellent performance in enantiomer resolution. chiraltech.com These separations are based on the ionic interaction between the anionic analyte and the chiral selector on the stationary phase. chiraltech.com

Ion Chromatography (IC) for Aqueous Samples

Ion chromatography (IC) is a versatile and robust technique for the analysis of ionic species in aqueous solutions. eag.com For carboxylic acids like this compound, which can exist as anions, IC with suppressed conductivity detection is a highly sensitive and selective method. thermofisher.commetrohm.com This technique is particularly advantageous for complex matrices as it can separate the target analyte from interfering ions. metrohm.com

A specific IC method has been developed for the determination of 2-ethylhexanoic acid as a potential impurity in pharmaceutical ingredients. thermofisher.com This method utilizes a high-capacity anion-exchange column with an electrolytically generated potassium hydroxide (B78521) eluent, followed by suppressed conductivity detection. thermofisher.com The direct injection of the aqueous sample without extensive pretreatment simplifies the analytical workflow. thermofisher.com

Key parameters of this IC method are detailed below:

| Parameter | Specification |

| Column | IonPac® AS11 |

| Eluent | Potassium Hydroxide (KOH) |

| Detection | Suppressed Conductivity |

| Sample Preparation | Direct injection of aqueous solution |

The performance of this method was evaluated through rigorous validation, demonstrating its suitability for quantitative analysis. thermofisher.com The established limits of detection (LOD) and quantification (LOQ) are well below the typical acceptance criteria for impurities. thermofisher.com

| Validation Parameter | Result |

| LOD | 0.036 µg/mL |

| LOQ | 0.12 µg/mL |

| Linearity (r²) | >0.999 |

| Accuracy (Recovery) | 94.1% - 100.0% |

| Precision (RSD) | < 2.2% |

Data sourced from a study on 2-ethylhexanoic acid determination in potassium clavulanate. thermofisher.com

Spectroscopic Methods

Spectroscopic techniques are instrumental in elucidating the molecular structure and quantifying this compound. These methods rely on the interaction of electromagnetic radiation with the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its carboxylic acid structure. nist.gov

The most prominent features in the FT-IR spectrum of a carboxylic acid are the broad O-H stretching vibration from the carboxyl group and the sharp C=O (carbonyl) stretching vibration. youtube.com

Key FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxyl) | ~2500-3300 | Broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |

| C-H (Alkyl) | ~2850-2960 | Sharp absorptions corresponding to the stretching vibrations of the ethyl and heptyl chains. |

| C=O (Carbonyl) | ~1700 | Strong and sharp absorption, indicative of the carbonyl group in the carboxylic acid. |

| C-O | ~1210-1320 | Stretching vibration. |

| O-H bend | ~920 | Out-of-plane bending vibration. |

Note: The exact positions of the peaks can vary slightly depending on the sample phase (solid, liquid, gas) and intermolecular interactions. rsc.org

Beyond FT-IR, other advanced spectroscopic methods provide complementary information for the identification and quantification of this compound.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments, enabling confirmation of its molecular weight and structural features. nist.govnih.gov When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for highly selective and sensitive quantification in complex mixtures. mdpi.comnih.gov The mass spectrum of this compound shows a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the cleavage of the alkyl chain and carboxyl group. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom in the molecule. hmdb.ca The predicted ¹H NMR spectrum would show distinct signals for the protons on the ethyl group, the alpha-proton, and the various methylene (B1212753) groups in the heptyl chain, with chemical shifts and splitting patterns confirming the connectivity. hmdb.ca

Validation Requirements and Quality Control in Analytical Procedures

The validation of analytical methods is a critical requirement to ensure that the data generated are reliable, reproducible, and fit for their intended purpose. researchgate.netresearchgate.netdemarcheiso17025.com Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for method validation. gavinpublishers.comnih.gov For any analytical procedure used to determine this compound, a comprehensive validation study must be performed. demarcheiso17025.comscribd.com

The core parameters that must be evaluated during method validation include: researchgate.netgavinpublishers.com

Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or through recovery studies on spiked samples. researchgate.net For the IC method mentioned, accuracy was demonstrated with average recoveries between 94.1% and 100.0%. thermofisher.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment). researchgate.net

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage. gavinpublishers.com

Ongoing quality control (QC) is essential to ensure the continued performance of a validated method. This involves the routine analysis of QC samples, monitoring of system suitability parameters, and adherence to established standard operating procedures (SOPs).

Environmental Fate and Ecotoxicology of 2 Ethylheptanoic Acid

Environmental Distribution and Partitioning

2-Ethylheptanoic acid (2-EHA) has been identified in various environmental compartments, primarily due to its use in industrial processes and as a degradation product of common plasticizers. canada.ca Its presence is often linked to wastewater discharges. Data from municipal wastewater treatment plants in Québec, Canada, have shown detectable concentrations of 2-EHA in influents, effluents, and biosolids. canada.ca

In a study of a large physicochemical treatment plant, 2-ethylhexanoic acid was found to be the most concentrated metabolite of plasticizer degradation in the influent, with its concentration decreasing through the treatment process but still being present in the final effluent. This indicates that while some removal occurs, wastewater treatment plants can be a source of 2-EHA into the aquatic environment. The compound has also been detected in the solid residues from treatment processes, including grit, sludge, and scum.

The following table summarizes the concentrations of this compound detected in various environmental media based on available research.

Table 1: Environmental Concentrations of this compound

| Media | Location/Source | Concentration Range |

|---|---|---|

| Wastewater Influent | Montreal, Canada | 36 µg/L |

| Wastewater Effluent | Montreal, Canada | 14.8 µg/L |

| Grit Residues | Wastewater Treatment Plant | Detected |

| Homogenized Sludge | Wastewater Treatment Plant | 12.5–34 mg/kg |

| Surface Water | Canada | Detected |

| Sediment | Canada | Detected |

The environmental mobility and partitioning of this compound are governed by its physicochemical properties. Key factors include its water solubility, tendency to ionize, and its affinity for soil and sediment. canada.ca

2-EHA is a highly soluble substance, which facilitates its transport in aquatic systems. canada.ca Consequently, if released into water, it is expected to predominantly remain in the water column rather than partitioning to sediment. canada.ca This is further influenced by its low estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc), which suggests a limited affinity for suspended solids and bed sediments. canada.ca

A critical factor for its environmental behavior is its acid dissociation constant (pKa). With an estimated pKa of 4.82, 2-EHA will exist almost entirely in its ionized, anionic form at the pH levels typically found in the environment (pH 6-9). canada.ca This high degree of ionization increases its water solubility and reduces its potential to adsorb to negatively charged organic matter in soil and sediment. canada.ca While it may exhibit some binding to positively charged particles, it is generally expected to be moderately to highly mobile in soils. canada.ca Its low Henry's Law constant also indicates that volatilization from water or moist soil surfaces is not a significant fate process. canada.ca

Table 2: Physicochemical Properties of this compound Influencing Environmental Fate

| Property | Value | Implication for Environmental Mobility |

|---|---|---|

| Water Solubility | 1.4 g/L at 25 °C nih.gov | High mobility in aquatic environments. |

| log Kow | 2.64 nih.gov | Low potential to bioaccumulate in lipid tissues. |

| pKa | 4.82 (estimated) canada.ca | Primarily exists in ionized form, increasing water solubility and mobility. |

| Henry's Law Constant | 4.34 x 10⁻⁷ atm-m³/mol (for DEHA) | Low volatility from water and moist soil. nih.gov |

| Vapor Pressure | 0.03 mmHg nih.gov | Not likely to be found in the atmosphere in significant amounts. |

Biodegradation Pathways and Mechanisms

Empirical and modeled data indicate that this compound biodegrades quickly in the environment under aerobic conditions. canada.ca As a branched-chain fatty acid, its aerobic degradation is expected to proceed through pathways common for such molecules. nih.gov The general mechanism for the aerobic breakdown of fatty acids is β-oxidation. researchgate.net This process involves the sequential shortening of the carbon chain, producing acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. researchgate.net The presence of branching, as in 2-EHA, may influence the rate and specific enzymatic steps involved compared to straight-chain fatty acids, but the fundamental pathway is similar. aropha.com

Under anaerobic conditions, the biodegradation of organic compounds involves a consortium of microorganisms in a multi-step process. nih.gov For fatty acids like 2-EHA, this process generally involves hydrolysis, acidogenesis, acetogenesis, and finally methanogenesis. slideshare.net Research has shown that methanogenic enrichment cultures can readily degrade related compounds. For instance, 2-ethylhexanol is degraded via its corresponding acid, 2-ethylhexanoic acid, to methane (B114726) under methanogenic conditions. nih.gov This suggests that 2-EHA can serve as a substrate for anaerobic microbial communities. The pathway likely involves β-oxidation, similar to aerobic degradation but utilizing different electron acceptors, ultimately leading to the production of methane and carbon dioxide. core.ac.uk

This compound is a known and significant metabolite from the microbial degradation of common diester plasticizers, such as bis(2-ethylhexyl) adipate (B1204190) (DEHA) and di(2-ethylhexyl) phthalate (B1215562) (DEHP). researchgate.net These plasticizers are not chemically bound to the polymer matrix and can leach into the environment, where they become available for microbial breakdown. canada.ca

The initial step in the degradation of these plasticizers is the hydrolysis of the ester bonds by microbial enzymes like esterases or lipases. researchgate.net This cleavage releases the alcohol side-chain, 2-ethylhexanol. researchgate.net The released 2-ethylhexanol is then subsequently oxidized by microorganisms to form 2-ethylhexanoic acid. researchgate.net While the plasticizers can be significantly degraded, 2-ethylhexanoic acid has been described as a more persistent metabolite in the environment compared to its parent compounds. researchgate.net

The general pathway is as follows:

Di(2-ethylhexyl) adipate (DEHA) → Mono(2-ethylhexyl) adipate + 2-Ethylhexanol

2-Ethylhexanol → 2-Ethylhexanal (B89479) → 2-Ethylhexanoic acid

This process has been observed in various environments, including within wastewater treatment plants, where the degradation of plasticizers contributes to the levels of 2-EHA found in effluents and sludges.

Environmental Persistence and Bioaccumulation Potential

This compound is not considered to be persistent in the environment. rsc.org Empirical and modeled data indicate that it biodegrades quickly. rsc.org One study demonstrated a high level of aerobic biodegradation, with 99% of the substance degrading in 28 days in domestic sewage, according to the OECD 301 E test. A biodegradation half-life of approximately 5 days has also been reported for this compound when incubated in river sediment, suggesting that biodegradation is a significant environmental fate process.

The potential for this compound to bioaccumulate in organisms is considered low. rsc.org This is supported by a measured octanol-water partition coefficient (log Pow) of 3.0 at 25°C. Based on a log Kow of 2.64, the bioconcentration factor (BCF) in fish has been estimated to be 3, which suggests a low potential for bioconcentration in aquatic organisms. nih.gov Consequently, this compound does not meet the regulatory criteria for bioaccumulation. rsc.org

Ecotoxicological Impact on Aquatic Organisms

This compound is classified as moderately toxic to aquatic organisms, with acute LC50 or EC50 values generally falling between 1.0 mg/L and 100 mg/L. rsc.org The toxicity data for various aquatic species are summarized below.

| Species | Exposure Time | Endpoint | Value (mg/L) | Method/Reference |

| Oryzias latipes (Medaka fish) | 96h | LC50 | > 100 | OECD 203 (read across) nist.gov |

| Daphnia magna (Water flea) | 48h | EC50 | 913 | OECD 202 (read across) nist.gov |

| Desmodesmus subspicatus (Green algae) | 72h | EC50 (Growth rate) | 49.3 | DIN 38412, part 9 nist.gov |

| Pseudokirchneriella subcapitata (Green algae) | 72h | LC50 | 485.1 | OECD 201 (read across) nist.gov |

| D. magna | 48h | LC50 | ≤10.7 | CPOPs (2008) rsc.org |

| Fathead minnow | - | BCFmax. LC50 | ≤19.1 | CPOPs (2008) rsc.org |

| Green alga | 96h | EC50 | 74 | rsc.org |

Chronic toxicity has also been evaluated for several aquatic species.

| Species | Exposure Time | Endpoint | Value (mg/L) | Method/Reference |

| Fish | 30d | ChV (Chronic Value) | 29.4 | calculated nist.gov |

| Fish | 30d | - | 18 | rsc.org |

| Daphnia magna (Water flea) | 21d | NOEC (Reproduction) | 25 | OECD 211 nist.gov |

| Daphnia magna (Water flea) | 21d | NOEC (Reproduction) | 18 | OECD 211 (read across) nist.gov |

| Daphnid | - | - | 14 | rsc.org |

| Desmodesmus subspicatus (Green algae) | 72h | EC10 | 32 | DIN 38412 / part 9 nist.gov |

| Pseudokirchneriella subcapitata (Green algae) | 3d | NOEC (Growth rate) | 130 | OECD 201 (read across) nist.gov |

| Green algae | - | - | 33 | rsc.org |

The impact of this compound on microorganisms has been evaluated, particularly in the context of wastewater treatment. The growth of the bacterium Pseudomonas putida was inhibited with an EC50 value of 112.1 mg/L after 17 hours of exposure. nist.gov

In anaerobic conditions, 2-ethylhexanoic acid, present as its sodium salt, was shown to be biodegradable in a biofilter seeded with anaerobic digester sludge. A removal efficiency of 46.6% was observed with hydraulic retention times of 20 hours to 2 days. nih.gov When the hydraulic retention time was increased to between 3 and 20 days, the influent concentration of 8,200 mg/L was reduced to less than 70 mg/L in the effluent. nih.gov It has also been noted as a recalcitrant degradation product of plasticizers in physicochemical sewage treatment plants.

Biological Interactions and Toxicological Research of 2 Ethylheptanoic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed research findings specific to the ADME profile of 2-ethylheptanoic acid are not available in the reviewed scientific literature.

Oral Absorption and Plasma Levels

No studies detailing the oral absorption or resulting plasma concentrations of this compound were identified.

Dermal Absorption and Skin Permeation

Specific data on the dermal absorption rates and skin permeation characteristics of this compound are not available.

Inhalation Exposure and Excretion

Research on the toxicokinetics of this compound following inhalation exposure, including its subsequent excretion, has not been published.

Tissue Distribution

There are no available studies that describe the distribution of this compound in various tissues following exposure.

Excretion Pathways (Urinary, Fecal, Respiratory)

The specific pathways and proportions of this compound excretion through urine, feces, or respiration have not been documented.

Metabolic Pathways and Biotransformation

While the metabolism of branched-chain fatty acids is a field of study, specific metabolic pathways and biotransformation products for this compound have not been elucidated in the available literature. Research on its analog, 2-ethylhexanoic acid, indicates that it undergoes processes such as beta-oxidation and glucuronidation. canada.caresearchgate.netnih.govnih.gov However, these specific pathways cannot be directly attributed to this compound without dedicated research.

Glucuronide Conjugation

Glucuronidation represents a significant pathway in the metabolism of this compound (2-EHA). This phase II metabolic reaction involves the conjugation of 2-EHA with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). hyphadiscovery.comwikipedia.org This conjugation increases the water solubility of the compound, facilitating its elimination from the body, primarily through urine. wikipedia.org The formation of a glucuronide conjugate of 2-EHA has been identified as a major urinary metabolite in studies conducted on female Fischer 344 rats. nih.gov This process is a common mechanism for the detoxification and excretion of a wide variety of compounds, including fatty acid derivatives. wikipedia.org The addition of the glucuronic acid moiety to the carboxylic acid group of 2-EHA results in the formation of an acyl glucuronide. hyphadiscovery.com While generally considered a detoxification step, some acyl glucuronides can be reactive and may lead to idiosyncratic drug toxicities. hyphadiscovery.com

The process of glucuronidation occurs in two main steps: the synthesis of the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), and the subsequent transfer of the glucuronyl group from UDPGA to the substrate, in this case, 2-EHA. pharmacy180.com This enzymatic reaction is prevalent in the liver but also occurs in other tissues. wikipedia.org

Cytochrome P-450-Dependent Oxidation (ω- and ω-1-oxidation)

Cytochrome P450 (P450) enzymes are a superfamily of proteins that play a crucial role in the phase I metabolism of a wide array of xenobiotics. mdpi.com These enzymes are involved in oxidative reactions, including the hydroxylation of fatty acids at the terminal (ω) and penultimate (ω-1) carbon atoms. While direct evidence detailing the ω- and ω-1-oxidation of this compound by cytochrome P450 is an area of ongoing research, the identification of hydroxylated metabolites suggests the involvement of this pathway. For instance, metabolites such as 2-ethyl-5-hydroxyhexanoic acid and 2-ethyl-6-hydroxyhexanoic acid have been found in urine following 2-EHA administration in rats, indicating that oxidation occurs along the carbon chain. nih.gov

The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen to facilitate the insertion of an oxygen atom into the substrate. nih.gov The precursor to 2-EHA, 2-ethylhexanol, is known to be oxidized to 2-ethylhexanoic acid by P450cam. nih.gov This suggests that the broader metabolic pathway of related compounds involves P450-dependent steps.

Beta-Oxidation and Acetyl-CoA Formation

Beta-oxidation is a primary catabolic pathway for fatty acids, and evidence indicates that this compound undergoes this process. wikipedia.org This metabolic sequence occurs within the mitochondria and involves the sequential cleavage of two-carbon units from the fatty acid chain in the form of acetyl-CoA. microbenotes.comyoutube.com The process consists of a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. microbenotes.comyoutube.com

For 2-EHA, beta-oxidation leads to the formation of acetyl-CoA, which can then enter the citric acid cycle for energy production. microbenotes.com Studies in humans have shown that the major catabolic route for 2-EHA is indeed beta-oxidation, with 3-oxo-2-ethylhexanoic acid being identified as a dominant urinary metabolite. researchgate.net The formation of this keto acid is consistent with the steps of the beta-oxidation pathway. researchgate.net This metabolic process is crucial for energy homeostasis, particularly during periods of fasting or increased energy demand. nih.gov

Identification of Major Metabolites (e.g., 2-ethyl-1,6-hexanedioic acid, 6-hydroxy-2-ethylhexanoic acid)

Following administration, this compound is metabolized into several key compounds that are subsequently excreted. The major urinary metabolites that have been identified in research studies include:

Glucuronide of this compound: As discussed previously, this is a major conjugate formed to facilitate excretion. nih.gov

2-Ethyl-1,6-hexanedioic acid: This dicarboxylic acid, also known as 2-ethyladipic acid, is a significant metabolite found in the urine of rats treated with 2-EHA. nih.govresearchgate.net

6-Hydroxy-2-ethylhexanoic acid: This is a product of the oxidation of the terminal carbon of the hexanoic acid chain. nih.gov

2-Ethyl-5-hydroxyhexanoic acid: This metabolite results from the oxidation at the fifth carbon position. nih.gov

Ethylketohexanoic acid: Another identified metabolite indicating oxidative processes. nih.gov

3-Oxo-2-ethylhexanoic acid: In humans, this has been identified as a dominant final urinary metabolite, resulting from the beta-oxidation pathway. researchgate.net

The identification of these metabolites provides a comprehensive picture of the metabolic fate of this compound, highlighting the importance of glucuronidation, oxidation, and beta-oxidation in its biotransformation.

| Metabolite | Metabolic Pathway | Reference |

| Glucuronide of 2-EHA | Glucuronide Conjugation | nih.gov |

| 2-Ethyl-1,6-hexanedioic acid | Oxidation | nih.govresearchgate.net |

| 6-Hydroxy-2-ethylhexanoic acid | ω-Oxidation | nih.gov |

| 2-Ethyl-5-hydroxyhexanoic acid | ω-1-Oxidation | nih.gov |

| Ethylketohexanoic acid | Oxidation | nih.gov |

| 3-Oxo-2-ethylhexanoic acid | Beta-Oxidation | researchgate.net |

Metabolic Relationship with 2-Ethylhexanol and Di(2-ethylhexyl)phthalate (DEHP)

This compound is a key metabolite in the biotransformation of two widely used industrial chemicals: 2-ethylhexanol and di(2-ethylhexyl)phthalate (DEHP). nih.gov DEHP, a common plasticizer, is hydrolyzed in the body to mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol. nih.gov Subsequently, 2-ethylhexanol is oxidized to 2-ethylhexanoic acid. nih.govnih.gov

Immunological Effects

Impact on Reactive Oxygen Species (ROS) Production in Polymorphonuclear Leukocytes (PMNL)

Research has shown that this compound can exert an immunosuppressive effect by inhibiting the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes (PMNLs). nih.gov In in-vitro studies, 2-EHA was found to dose-dependently inhibit the respiratory burst in PMNLs that was induced by formyl-methionyl-leucyl-phenylalanine (FMLP). nih.gov

Furthermore, 2-EHA was observed to decrease the oxidative burst triggered by protein kinase C (PKC) activators, such as phorbol (B1677699) myristate acetate (B1210297) (PMA) and dioctanoyl-s,n-glycerol (DIC(8)). nih.gov The mechanism of this inhibition appears to occur after the activation of PKC, as 2-EHA did not affect intracellular calcium levels or inhibit PKC itself. nih.gov These findings indicate that 2-EHA can interfere with the activation of PMNLs to produce ROS, suggesting a potential role in modulating inflammatory responses. nih.gov

| Stimulant | Effect of 2-EHA on ROS Production | Reference |

| Formyl-methionyl-leucyl-phenylalanine (FMLP) | Dose-dependent inhibition | nih.gov |

| Phorbol myristate acetate (PMA) | Decreased oxidative burst | nih.gov |

| Dioctanoyl-s,n-glycerol (DIC(8)) | Decreased oxidative burst | nih.gov |

Effects on Protein Kinase C (PKC) Activation

Protein Kinase C (PKC) represents a family of enzymes that are crucial in controlling the function of other proteins through phosphorylation. nih.govmdpi.com These enzymes are involved in a variety of cellular signaling pathways. mdpi.com The activation of PKC is a key step in signal transduction, influencing processes like cell growth, differentiation, and apoptosis. nih.gov Research specifically detailing the direct effects of 2-Ethylhexanoic acid on the activation of Protein Kinase C is not extensively available in the reviewed literature. The primary toxicological concerns of 2-EHA have been focused on other mechanisms, particularly its impacts on development and reproduction.

Carcinogenic Potential

Direct studies on the carcinogenic potential of this compound have not been identified in the reviewed scientific literature. The assessment of its carcinogenic risk is therefore inferred from data on structurally related compounds, primarily 2-ethylhexanol (2-EH), which is metabolized to 2-ethylhexanoic acid in the body.

In a two-year oral gavage study in rats, 2-ethylhexanol did not show evidence of carcinogenicity. This study is considered relevant as exposure to 2-ethylhexanol results in systemic exposure to its metabolite, 2-ethylhexanoic acid.

Research on other compounds containing a 2-ethylhexyl moiety, such as di(2-ethylhexyl)phthalate (DEHP) and di(2-ethylhexyl)adipate (DEHA), has indicated the potential for hepatocellular neoplasms, particularly carcinomas, in mice. DEHP has also been associated with liver neoplasms in rats. These findings have led to the suggestion that compounds with a 2-ethylhexyl group may possess some carcinogenic potential, especially concerning the rodent liver. However, the direct applicability of these findings to this compound is a subject of scientific deliberation, particularly regarding the mechanisms of carcinogenicity and inter-species extrapolation.

The International Agency for Research on Cancer (IARC) has not classified this compound.

Carcinogenicity Studies of 2-Ethylhexanol

| Test Substance | Species | Route of Administration | Duration | Findings |

|---|---|---|---|---|

| 2-Ethylhexanol | Rat | Oral gavage | 2 years | Not carcinogenic |

Occupational and General Population Exposure Studies

Exposure to this compound can occur in both occupational settings and within the general population through various routes.

Occupational Exposure:

Workplace exposure to this compound can happen through inhalation and dermal contact in industries where it is produced or used. It is utilized in the manufacturing of plasticizers, lubricants, paint dryers, and as a corrosion inhibitor.

A field study conducted in Finnish sawmills investigated workers' exposure to a wood preservative containing this compound as an active ingredient. The study concluded that the primary route of exposure was inhalation, as urinary concentrations of this compound correlated with its concentration in the air. The highest exposure levels were found in crane operators, which was attributed to the evaporation of the compound into the ambient air. Dermal absorption was not found to be a significant route of exposure in this setting. Urine samples for monitoring occupational exposure are recommended to be collected immediately after the work shift.

Several occupational exposure limits have been established to protect workers. For instance, the American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) as a Time-Weighted Average (TWA).

Occupational Exposure Limits for this compound

| Organization | Guideline | Value |

|---|---|---|

| ACGIH | TLV-TWA | 5 mg/m³ |

| Ireland | OEL-TWA | 4 mg/m³ |

OEL: Occupational Exposure Limit

General Population Exposure:

The general population may be exposed to this compound through various sources, including:

Consumer Products: It can be found in paints, lacquers, and varnishes. Dermal exposure may occur from the use of interior and exterior household paints.

Food and Drinking Water: Ingestion of contaminated food and drinking water is a potential route of exposure.

Metabolite of Other Chemicals: this compound is a major metabolite of 2-ethylhexanol and a wide range of compounds containing the 2-ethylhexyl group, such as certain plasticizers (e.g., DEHP). Therefore, exposure to these precursor compounds results in internal exposure to this compound. Oxidative and conjugated metabolites of the acid have been identified in the urine of humans exposed to these precursors.

While there is potential for widespread, low-level exposure in the general population, specific biomonitoring data for this compound are not extensively available. A Canadian screening assessment noted that while dermal exposure to its salt, calcium 2-ethylhexanoate (B8288628), may occur from household paints, the exposure of the general population was not of concern at current levels. However, due to its potential for developmental toxicity, an increase in exposure could be a concern.

Summary of Population Exposure to this compound

| Population | Primary Routes of Exposure | Common Sources |

|---|---|---|

| Occupational | Inhalation, Dermal Contact | Manufacturing of plasticizers, lubricants, paint dryers; Use in wood preservatives. |

| General | Ingestion, Dermal Contact | Paints, lacquers, varnishes; Food and drinking water; Metabolite of plasticizers. |

Applications and Advanced Material Science Research

Role in Polymer Science

In the realm of polymer science, 2-ethylheptanoic acid and its derivatives serve critical functions as plasticizers and catalysts, influencing the properties and production of various polymers.

This compound is a key precursor in the synthesis of plasticizers and heat stabilizers for commercially important polymers like Polyvinyl Butyral (PVB) and Polyvinyl Chloride (PVC). atamanchemicals.combisleyinternational.com